3-(3-Nitrophenoxy)propan-1-amine
Description
Properties
IUPAC Name |
3-(3-nitrophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRSDYBQUDEVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554530 | |
| Record name | 3-(3-Nitrophenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116753-51-6 | |
| Record name | 3-(3-Nitrophenoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116753-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Nitrophenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations of 3 3 Nitrophenoxy Propan 1 Amine
Retrosynthetic Analysis and Key Precursors for 3-(3-Nitrophenoxy)propan-1-amine
Retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical and accessible precursors. The most common disconnection is at the ether linkage (C-O bond), suggesting 3-nitrophenol (B1666305) and a 3-aminopropanol derivative or a related three-carbon synthon as the key starting materials. A second disconnection can be made at the C-N bond of the propanamine tail, which points towards a 3-(3-nitrophenoxy)propyl halide or aldehyde and a source of ammonia (B1221849) or an amino group equivalent.
The key precursors identified through this analysis are:
3-Nitrophenol: A readily available aromatic building block containing the nitro group and the phenolic hydroxyl required for ether formation.
3-Halopropylamine or protected equivalents: Such as N-(3-bromopropyl)phthalimide, which allows for the introduction of the aminopropyl chain while preventing side reactions at the amine.
1-Bromo-3-chloropropane: A bifunctional reagent that can first react with 3-nitrophenol to form an intermediate, 1-(3-chloropropoxy)-3-nitrobenzene, which is then subsequently aminated. ijddd.com
3-Aminopropan-1-ol: Can be used to form the ether linkage directly, although protection of the amine or alcohol may be necessary to ensure selectivity.
This strategic breakdown allows chemists to design synthetic routes based on established and reliable chemical reactions.
Classical and Modern Synthetic Routes to this compound
The synthesis of this compound is predominantly achieved through nucleophilic substitution reactions to form the characteristic ether bond.
The most prevalent method for constructing the this compound scaffold is through the Williamson ether synthesis. This involves the alkylation of 3-nitrophenoxide with a suitable 3-carbon electrophile.
One well-documented route involves a two-step sequence starting from 3-nitrophenol and 1-bromo-3-chloropropane. ijddd.com The initial condensation yields 1-(3-chloropropoxy)-3-nitrobenzene. This intermediate is then treated with various amines to produce the final product. ijddd.com While the primary amine, this compound, is the parent compound, this method has been extensively used to create a library of N-substituted derivatives by reacting the chlorinated intermediate with secondary amines like pyrrolidine (B122466) and N-methylpiperazine. ijddd.com
A similar strategy employs N-(3-bromopropyl)phthalimide as the alkylating agent. rsc.org The phthalimide (B116566) group serves as a protecting group for the primary amine, preventing its interference in the etherification step. The reaction sequence is as follows:
3-Nitrophenol is deprotonated with a base (e.g., potassium carbonate) to form the 3-nitrophenoxide.
The phenoxide then displaces the bromide from N-(3-bromopropyl)phthalimide to form N-[3-(3-nitrophenoxy)propyl]phthalimide.
The final step is the deprotection of the phthalimide group, typically using hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure), to release the free primary amine, this compound. rsc.org
| Starting Material 1 | Starting Material 2 | Key Intermediate | Product | Reference |
| 3-Nitrophenol | 1-Bromo-3-chloropropane | 1-(3-Chloropropoxy)-3-nitrobenzene | N-substituted-3-(3-nitrophenoxy)propan-1-amines | ijddd.com |
| 3-Nitrophenol | N-(3-Bromopropyl)phthalimide | N-[3-(3-Nitrophenoxy)propyl]phthalimide | This compound | rsc.org |
Reductive amination offers an alternative pathway to the amine functionality. This approach would typically involve the preparation of 3-(3-nitrophenoxy)propanal (B3431997) as a key intermediate. This aldehyde could then be reacted with ammonia in the presence of a reducing agent to form the primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the intermediate imine without affecting the nitro group. masterorganicchemistry.com
However, direct literature detailing this specific route for this compound is less common than alkylation methods. A related strategy involves the reduction of a nitrile. For instance, 3-(3-nitrophenoxy)propanenitrile could be synthesized and subsequently reduced to the target primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Convergent synthesis involves preparing different fragments of the target molecule separately before combining them in the final steps. For this compound, a convergent approach would involve the independent synthesis of the 3-nitrophenoxy moiety and the propanamine synthon.
For example, 3-nitrophenol could be reacted with a protected 3-bromopropanol. Separately, a protected 3-aminopropanol could be prepared. The final steps would involve coupling these two fragments. While theoretically sound, for a relatively small molecule like this compound, a linear synthesis, such as the alkylation routes described previously, is often more efficient and is the more commonly reported method in the literature. ijddd.comrsc.org
Novel Synthetic Approaches and Catalyst Development for this compound
Research into novel synthetic methods often focuses on improving efficiency, reducing environmental impact, and simplifying procedures.
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.compjoes.com In the context of synthesizing this compound, several green approaches can be considered:
Use of Safer Solvents: Traditional syntheses often use volatile organic compounds (VOCs) as solvents. Green alternatives include using water, supercritical fluids, or ionic liquids. pjoes.commdpi.com For the Williamson ether synthesis step, phase-transfer catalysis could enable the use of water or reduce the required amount of organic solvent.
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. sigmaaldrich.com While the classical Williamson synthesis is often base-mediated rather than catalytic, research into catalytic etherification reactions could provide greener routes.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Routes that avoid the use of protecting groups, which are later removed as waste, are preferred. For instance, a direct reaction of 3-nitrophenol with 3-aminopropan-1-ol, if selective, would have a higher atom economy than a route involving a phthalimide protecting group.
Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com This has been shown to be effective for synthesizing various heterocyclic compounds and could be applicable here. mdpi.com
While specific studies applying all these principles directly to this compound are not extensively documented, the general trends in green chemistry provide a clear roadmap for future process optimization. nih.govrsc.org
Flow Chemistry Applications for this compound
While specific studies detailing the continuous flow synthesis of this compound are not prevalent in the reviewed literature, the principles of flow chemistry are highly applicable to its synthesis, particularly by adapting methods used for structurally similar compounds. Flow chemistry offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater scalability. beilstein-journals.org
The synthesis of this compound typically involves a Williamson ether synthesis or a nucleophilic aromatic substitution. Both reactions can be efficiently translated to a continuous flow process. For instance, the flow synthesis of nitrophenoxy analogues, such as β-amino alcohols, has been successfully demonstrated. In one example, a flow instrument was used to pass a stream of a substituted phenol (B47542) (like 4-nitrophenol) in a solvent like dimethylformamide (DMF) and a second reagent through a heated column packed with a base to facilitate the reaction. This approach allows for rapid optimization of reaction conditions such as temperature and residence time.
Continuous flow reactors are also particularly well-suited for nitration reactions, which could be relevant for synthesizing the 3-nitrophenol precursor. mdpi.com The use of microreactors significantly improves the safety of handling nitrating agents. mdpi.comnih.gov A flow platform could be designed for the synthesis of this compound by first forming the 3-nitrophenoxide in-line and then reacting it with a suitable three-carbon aminating agent in a subsequent flow module. The integration of in-line purification, such as liquid-liquid extraction or scavenger columns, can yield a high-purity product directly from the reactor output. beilstein-journals.org
Derivatization and Functionalization Strategies of this compound
The unique structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a diverse library of related compounds. Modifications can be targeted at the primary amine, the aromatic ring, or the ether linkage.
The primary amine group is a highly versatile functional handle for derivatization. Standard reactions targeting primary amines can be readily applied to introduce a wide variety of functionalities. The most common methods include acylation, sulfonylation, and alkylation. libretexts.org
Acylation: The amine can react with acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often performed in the presence of a base to neutralize the acid byproduct. Benzoyl chloride, for example, can be used to introduce a benzoyl group via the Schotten-Baumann reaction. acs.org This approach can also be used to introduce chromophoric or fluorophoric tags for analytical purposes. libretexts.orgrsc.org
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. These derivatives are typically stable and crystalline solids.
Alkylation: The primary amine can be alkylated, though this can lead to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary or tertiary amine derivatives.
Table 1: Potential Amine Group Modification Reactions
| Derivatization Type | Reagent Example | Functional Group Formed |
|---|---|---|
| Acylation | Acetyl Chloride, Acetic Anhydride | Amide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |
| Alkylation (Reductive Amination) | Aldehyde/Ketone + NaBH(OAc)₃ | Secondary or Tertiary Amine |
| Urea Formation | Isocyanate | Urea |
The aromatic ring of this compound is primarily functionalized through reactions involving the nitro group.
The most significant transformation is the reduction of the nitro group to an aniline. This is commonly achieved using methods such as catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) or chemical reduction with metals in acidic media (e.g., Sn, Fe, or Zn with HCl). The resulting aminophenoxy derivative, 3-(3-Aminophenoxy)propan-1-amine, is a valuable intermediate. The newly formed aromatic amine can undergo a host of further reactions, including:
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.
Acylation/Sulfonylation: The aromatic amine can be acylated or sulfonylated to form amides or sulfonamides, respectively.
Direct nucleophilic aromatic substitution (SNAr) on the ring is challenging. The nitro group strongly activates the ortho and para positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comallen.in However, in this compound, the ether substituent is meta to the nitro group, and this position is not significantly activated. masterorganicchemistry.com Therefore, substitution of other groups on the ring (e.g., replacing a hydrogen) via SNAr is generally not a feasible strategy.
The ether bond in this compound is generally stable. "Derivatization" in this context typically refers to the synthesis of analogues by modifying the components that form the ether. This can be achieved by varying either the phenolic or the alkyl portion of the molecule during a Williamson ether synthesis. pressbooks.pubmasterorganicchemistry.com
Varying the Phenolic Component: A wide range of substituted nitrophenols can be used in place of 3-nitrophenol. For example, using 4-nitrophenol (B140041) would yield the corresponding 4-nitrophenoxy analogue. chemimpex.com Using phenols with different electronic or steric properties allows for systematic exploration of structure-activity relationships.
Varying the Alkyl Component: The 3-aminopropane chain can be replaced with other structures. For instance, reacting 3-nitrophenol with different haloamines or protected amino alcohols can introduce chains of varying lengths, branching, or with additional functional groups. The synthesis of α-tertiary ethers can be achieved through modern redox-neutral methods involving alkene difunctionalization, though this is a more complex approach than the classical Williamson synthesis. rsc.org
Reaction Mechanisms and Kinetics of this compound Synthesis and Transformations
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis . This reaction proceeds through an SN2 mechanism . pressbooks.pubbyjus.com
Mechanism Steps:
Deprotonation: The acidic proton of 3-nitrophenol is removed by a base (e.g., NaOH, NaH) to form the 3-nitrophenoxide ion. The phenoxide is a potent nucleophile.
Nucleophilic Attack: The 3-nitrophenoxide ion attacks the electrophilic carbon of a 3-halopropanamine or a suitable precursor with a good leaving group (like a tosylate). This attack occurs from the backside of the carbon-leaving group bond.
Displacement: The attack results in the displacement of the leaving group in a single, concerted step, forming the ether linkage.
Kinetics: The reaction follows second-order kinetics, being first-order in both the phenoxide and the alkyl halide. masterorganicchemistry.com The rate of the SN2 reaction is sensitive to steric hindrance on the electrophilic carbon. Therefore, primary alkyl halides (like a 3-halopropanamine) are ideal substrates, while secondary and tertiary halides would lead to competing elimination reactions. pressbooks.pub
An alternative synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This would involve reacting 3-aminopropanol with an aryl halide activated by the nitro group, such as 1-fluoro-3-nitrobenzene.
Mechanism Steps:
Nucleophilic Addition: The nucleophile (3-aminopropoxide, formed in situ) attacks the carbon atom bearing the leaving group on the aromatic ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. nih.gov
Elimination: The leaving group (e.g., fluoride) is expelled, and the aromaticity of the ring is restored to yield the final product.
Kinetics: The rate of SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups on the aromatic ring. allen.in The reaction is fastest when strong electron-withdrawing groups like -NO₂ are positioned ortho or para to the leaving group, as they can effectively delocalize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com The rate is significantly slower for meta-substituted isomers because the nitro group cannot participate in resonance stabilization of the intermediate. masterorganicchemistry.com The leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of that seen in SN2 reactions. allen.in
Iii. Pharmacological Investigations and Biological Activities of 3 3 Nitrophenoxy Propan 1 Amine and Its Analogues
In Vitro Pharmacological Profiling of 3-(3-Nitrophenoxy)propan-1-amine
Specific in vitro pharmacological data for this compound is not available in the reviewed scientific literature. Research has primarily focused on its derivatives.
Receptor Binding Assays for this compound
No specific receptor binding assay data for this compound has been reported in the available scientific literature.
Enzyme Inhibition Studies of this compound
There are no specific enzyme inhibition studies reported for this compound in the available scientific literature.
Cell-based Assays for this compound Activity
Specific data from cell-based assays for this compound activity is not present in the currently available scientific literature.
In Vivo Pharmacological Characterization of this compound
Direct in vivo pharmacological characterization of this compound is not detailed in the available research. However, extensive in vivo studies have been carried out on its N-substituted analogues.
Efficacy Studies of this compound in Disease Models
The primary therapeutic potential of analogues of this compound has been investigated in the context of cognitive disorders. A study by Malik et al. (2014) synthesized a series of N-substituted derivatives and evaluated their efficacy as cognition enhancers using the elevated plus maze model in mice. This model assesses learning and memory through the measurement of transfer latency. researchgate.netresearchgate.netijddd.com
The study revealed that several analogues exhibited potent cognitive-enhancing effects. Notably, N-pyrrolidino-3-(3-nitrophenoxy)propane-1-amine (8a) and N-(N-methylpiperazino)-3-(3-nitrophenoxy)propane-1-amine (8f) were identified as the most promising compounds. researchgate.netresearchgate.netijddd.com
The table below summarizes the in vivo efficacy of these analogues as measured by the percentage of memory retention in the elevated plus maze model.
| Compound | Dose (mg/kg) | Percent Retention (%) ± SEM |
|---|---|---|
| N-pyrrolidino-3-(3-nitrophenoxy)propane-1-amine (8a) | 3 | 61.09 ± 3.76 |
| N-(N-methylpiperazino)-3-(3-nitrophenoxy)propane-1-amine (8f) | 3 | 63.52 ± 2.34 |
| Piracetam (Reference Drug) | 3 | - |
These results indicate that the introduction of specific amine substituents to the this compound scaffold can lead to compounds with significant nootropic activity. researchgate.netresearchgate.netijddd.com
Pharmacokinetic and Pharmacodynamic Principles Applied to this compound
Detailed pharmacokinetic and pharmacodynamic studies for this compound are not available in the scientific literature. The research on its analogues has primarily focused on their synthesis and initial efficacy screening, without delving into their absorption, distribution, metabolism, and excretion (ADME) profiles or the time course of their pharmacological effects. researchgate.netresearchgate.netijddd.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been crucial in identifying key structural features that govern their pharmacological effects.
Modifications to the basic scaffold of this compound have been systematically explored to enhance potency and selectivity for various biological targets. Research has indicated that alterations to the aromatic ring, the linker, and the terminal amine group can have profound effects on activity.
For instance, in a series of phenoxypropanolamine derivatives investigated for their potential as β-adrenoceptor antagonists, the nature and position of substituents on the phenyl ring were found to be critical. While direct studies on this compound are limited, analogous research on similar scaffolds provides valuable insights. For example, the introduction of different substituents on the phenyl ring of related phenoxypropanolamines has been shown to modulate their affinity for β-adrenoceptors.
| Substituent Modification | Observed Impact on Biological Activity |
| Phenyl Ring Substitution | The position and nature of substituents (e.g., chloro, methyl) on the aromatic ring can influence receptor binding affinity and selectivity. |
| Amine Group Modification | Altering the substitution pattern on the terminal amine (e.g., isopropyl, tert-butyl) can significantly affect potency and pharmacokinetic properties. |
| Linker Chain Alteration | Changes in the length and rigidity of the propanolamine (B44665) linker can impact the molecule's ability to adopt the optimal conformation for receptor interaction. |
The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its biological function. For flexible molecules like this compound, understanding the preferred conformations is key to deciphering the SAR. The ether linkage and the propanamine chain allow for considerable rotational freedom, which can be constrained or influenced by interactions with a biological target.
Computational modeling and spectroscopic techniques are often employed to predict and analyze the low-energy conformations of such molecules. These studies help in visualizing how the compound might fit into a receptor's binding pocket and which functional groups are positioned for optimal interaction.
Mechanisms of Action of this compound at the Molecular and Cellular Level
The biological effects of this compound and its analogues are exerted through their interaction with specific molecular targets. While the precise mechanisms for this specific compound are not extensively documented, related phenoxypropanolamine derivatives are well-known for their interaction with G-protein coupled receptors (GPCRs), particularly adrenergic receptors.
For example, many β-blockers share the phenoxypropanolamine scaffold. Their mechanism of action involves competitive antagonism at β-adrenergic receptors, leading to a dampening of the effects of catecholamines like adrenaline and noradrenaline.
Iv. Computational Chemistry and Theoretical Studies of 3 3 Nitrophenoxy Propan 1 Amine
Quantum Chemical Calculations of 3-(3-Nitrophenoxy)propan-1-amine
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of this compound at the electronic level.
The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic characteristics. For this compound, key features include the electron-withdrawing nitro group on the phenyl ring and the electron-donating amino group at the terminus of the propanoxy chain. DFT calculations can be employed to determine various electronic properties. For instance, methods like B3LYP with a suitable basis set such as 6-311G(d,p) are commonly used to optimize the molecular geometry and calculate electronic parameters. acs.org
Analysis of the molecular electrostatic potential (MEP) map would reveal the distribution of charge across the molecule. The nitro group is expected to be a region of high negative potential, indicating its susceptibility to electrophilic attack, while the amino group would represent a region of positive potential, highlighting its nucleophilic character. These calculations are crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the molecule's behavior in a biological environment.
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution and delocalization of electron density. This analysis provides a quantitative measure of the intramolecular charge transfer and the nature of the chemical bonds within this compound.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and localization of these orbitals are critical in predicting how a molecule will interact with other species. wikipedia.org
For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the amino group and the phenoxy oxygen, making these sites nucleophilic. Conversely, the LUMO is expected to be concentrated on the electron-deficient nitrophenyl ring, indicating its electrophilic character. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net
Theoretical calculations for related nitroaromatic compounds have shown that the HOMO-LUMO energy gap can be effectively computed using DFT methods. researchgate.net These calculations provide valuable quantum chemical parameters such as electronegativity (χ), chemical hardness (η), and global softness (S), which help in quantifying the molecule's reactivity. acs.org
Table 1: Representative Quantum Chemical Parameters (Illustrative) Note: The following data is illustrative and based on general principles of FMO theory as applied to similar molecules. Actual values would require specific DFT calculations for this compound.
| Parameter | Formula | Significance |
| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measures the power of an atom or group to attract electrons. acs.org |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution. acs.org |
| Global Softness (S) | 1/(2η) | Reciprocal of hardness; indicates high polarizability and reactivity. acs.org |
Molecular Docking and Dynamics Simulations with this compound
Molecular docking and dynamics simulations are powerful computational tools to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (protein). mdpi.com
Molecular docking studies have been performed on derivatives of 3-nitrophenol (B1666305), which share the core structure of this compound, to explore their potential as cognition enhancers by targeting the enzyme acetylcholinesterase (AChE). researchgate.netijddd.com In one such study, a series of N-substituted-3-(3-nitrophenoxy)propan-1-amine analogues were docked into the active site of human AChE. researchgate.net
The simulations revealed key interactions between the ligands and the amino acid residues of the enzyme. For instance, the nitro group of the ligand is capable of forming interactions with residues in the active site gorge. The terminal amino group (or its substituted derivatives) can also participate in hydrogen bonding or electrostatic interactions. The propanoxy linker allows the molecule to adopt a conformation that spans the active site, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE.
Specific interactions observed for an analogue, N-pyrrolidino-3-(3-nitrophenoxy)propane-1-amine, included interactions with residues such as ASP74, TYR337, and TYR124. researchgate.net The lipophilic parts of the molecule were found to interact with hydrophobic pockets formed by residues like PHE295, PHE338, and TRP286. researchgate.net These detailed interaction patterns are crucial for understanding the molecular basis of the observed biological activity.
Molecular docking simulations also provide an estimation of the binding affinity, often expressed as a binding energy (in kcal/mol) or a predicted inhibition constant (Ki). researchgate.net These values are useful for ranking potential drug candidates and prioritizing them for synthesis and experimental testing.
In the study of 3-nitrophenol derivatives as potential cognition enhancers, the binding energies for several analogues of this compound were calculated. researchgate.net These computational predictions can be correlated with experimentally determined biological activities to validate the docking protocol and provide a structure-activity relationship at the molecular level.
Table 2: Predicted Binding Affinities of this compound Analogues with Acetylcholinesterase Data sourced from a study on 3-nitrophenol derivatives. researchgate.net
| Compound Analogue | Predicted Ki (µM) | Binding Energy (kcal/mol) | Interacting Residues |
| N-pyrrolidino-3-(3-nitrophenoxy)propane-1-amine | 6.66 | -7.06 | ASP74, TYR337, TYR124 |
| N-morpholino-3-(3-nitrophenoxy)propane-1-amine | 12.28 | -6.66 | TYR124, SER125, TYR341 |
| N,N-dimethyl-3-(3-nitrophenoxy)propane-1-amine | 17.59 | -6.42 | TYR124, TYR337 |
| N,N-diethyl-3-(3-nitrophenoxy)propane-1-amine | 18.25 | -6.40 | TYR124, TYR337 |
Molecular dynamics (MD) simulations can further refine the results of molecular docking. iu.edu By simulating the movement of the ligand-protein complex over time, MD can provide insights into the stability of the binding pose, the role of water molecules in the binding site, and conformational changes that may occur upon ligand binding.
QSAR Modeling for this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netbrieflands.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net
The development of a QSAR model for this compound and its derivatives would involve several steps. First, a dataset of compounds with experimentally determined biological activities would be required. chemrevlett.com For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). chemrevlett.com
Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a model that correlates the descriptors with the biological activity. brieflands.com The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal and external validation.
In Silico ADME Prediction for this compound
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound have been estimated using various computational models. These predictions are vital for assessing the compound's potential behavior in a biological system. Data from well-established predictive models like SwissADME and pkCSM provide a comprehensive profile. nih.govscispace.com
Physicochemical Properties and Drug-Likeness
The fundamental physicochemical characteristics of a molecule are strong determinants of its ADME profile. For this compound, these properties align well with established guidelines for drug-likeness, such as Lipinski's Rule of Five. scispace.com The compound has a molecular weight of 196.21 g/mol , a consensus Log P of 1.44, and appropriate numbers of hydrogen bond donors and acceptors, indicating a high probability of good oral bioavailability. The topological polar surface area (TPSA) is 75.59 Ų, a value associated with favorable cell permeability.
The "Bioavailability Radar" from SwissADME analysis indicates that the compound falls within the optimal range for lipophilicity, size, polarity, and flexibility for oral bioavailability. scispace.com It passed multiple drug-likeness filters (Lipinski, Ghose, Veber, Egan, Muegge) with zero violations. scispace.com However, a structural alert for a potentially problematic fragment (aromatic nitro group) was noted by the Brenk filter, which is common for this chemical class.
Interactive Table: Predicted Physicochemical and Drug-Likeness Properties
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 196.21 g/mol | Within typical range for small molecule drugs. |
| Consensus Log P (Lipophilicity) | 1.44 | Indicates balanced solubility between lipid and aqueous phases. |
| Topological Polar Surface Area (TPSA) | 75.59 Ų | Suggests good cell membrane permeability. |
| H-Bond Acceptors | 4 | Conforms to Lipinski's rules. |
| H-Bond Donors | 1 | Conforms to Lipinski's rules. |
| Rotatable Bonds | 5 | Indicates moderate conformational flexibility. |
| Lipinski's Rule of Five | 0 Violations | High likelihood of drug-likeness. |
| Bioavailability Score | 0.55 | Suggests good probability of oral bioavailability. |
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In silico models predict high intestinal absorption for this compound following oral administration. nih.gov The compound is also predicted to be capable of crossing the blood-brain barrier (BBB), suggesting potential for activity within the central nervous system. nih.gov It is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that can limit the distribution of compounds to tissues like the brain. scispace.com
Metabolic predictions suggest that the compound is a substrate for the cytochrome P450 enzymes CYP2D6 and CYP3A4. Furthermore, it is predicted to be an inhibitor of CYP2C9 and CYP2D6, indicating a potential for drug-drug interactions if co-administered with other compounds metabolized by these enzymes. nih.govscispace.com Toxicity predictions from the pkCSM server indicate a potential for mutagenicity (AMES test positive) but not hepatotoxicity. nih.gov
Interactive Table: Predicted ADME and Toxicity Properties
| ADMET Parameter | Predicted Value/Class | Platform |
|---|---|---|
| GI Absorption (Human) | High (91.5%) | pkCSM |
| Blood-Brain Barrier (BBB) Permeant | Yes (logBB = -0.222) | pkCSM |
| P-gp Substrate | No | SwissADME |
| CYP2C9 Inhibitor | Yes | SwissADME |
| CYP2D6 Inhibitor | Yes | SwissADME/pkCSM |
| Water Solubility | Soluble (logS = -1.98) | SwissADME |
| AMES Toxicity | Yes | pkCSM |
| Hepatotoxicity (Human) | No | pkCSM |
Reaction Pathway Predictions and Mechanistic Insights via Computational Methods for this compound
The synthesis of this compound can be computationally modeled to predict the most feasible reaction pathways and to understand the underlying mechanisms. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and calculating activation barriers.
The most logical synthetic route predicted by computational analysis involves a two-step process, both proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnumberanalytics.com
Step 1: Williamson Ether Synthesis
The first predicted step is the formation of the ether linkage via a Williamson ether synthesis. numberanalytics.comfrancis-press.com This involves the reaction of the 3-nitrophenoxide anion with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane.
Reaction: 3-Nitrophenoxide + 1-Bromo-3-chloropropane → 1-(3-Chloropropoxy)-3-nitrobenzene + Bromide
Computational models of this reaction would focus on the SN2 transition state. researchgate.net DFT calculations can elucidate the geometry of this state, where the oxygen atom of the phenoxide attacks the terminal carbon of the propyl chain, and the carbon-bromine bond is concurrently broken. The nitro group on the phenyl ring is strongly electron-withdrawing, which decreases the electron density on the phenoxide oxygen, making it a weaker nucleophile compared to an unsubstituted phenoxide. However, this effect is often offset by the stability of the phenoxide anion itself. The reaction is predicted to be regioselective, with the phenoxide preferentially attacking the more reactive alkyl bromide over the alkyl chloride.
Step 2: Nucleophilic Amination
The second step involves the formation of the primary amine. This is predicted to occur through the nucleophilic substitution of the remaining chlorine atom on the propyl chain by an amine nucleophile, such as ammonia (B1221849).
Reaction: 1-(3-Chloropropoxy)-3-nitrobenzene + Ammonia → this compound + Hydrogen Chloride
This transformation is also modeled as a classic SN2 reaction. nih.gov Computational analysis would predict a transition state involving the attack of the nitrogen lone pair of ammonia on the carbon atom bonded to chlorine. rsc.org This attack leads to the displacement of the chloride ion and the formation of the C-N bond, occurring with an inversion of stereochemistry at the carbon center (though the substrate is achiral). DFT calculations can determine the activation energy for this step, which provides insight into the required reaction conditions, such as temperature and pressure. The choice of solvent is also critical, and its effect on stabilizing charged intermediates and transition states can be incorporated into theoretical models. nih.gov
Computational studies confirm that this sequential SN2 pathway is an efficient and direct route to the target molecule, providing a clear mechanistic framework for its experimental synthesis.
V. Advanced Spectroscopic and Analytical Characterization Techniques for 3 3 Nitrophenoxy Propan 1 Amine in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-(3-Nitrophenoxy)propan-1-amine
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides initial data on the types and numbers of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanamine chain. The substitution pattern on the meta-substituted benzene (B151609) ring gives rise to a complex splitting pattern for the four aromatic protons. The propyl chain protons would appear as multiplets, with chemical shifts influenced by the adjacent oxygen and nitrogen atoms.
The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom. The chemical shifts confirm the presence of aromatic carbons, with the carbon attached to the nitro group being significantly deshielded, as well as the aliphatic carbons of the propyl chain.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would clearly show the connectivity within the propyl chain (-CH₂-CH₂-CH₂-).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of the ¹H and ¹³C signals for each CHₓ group.
The following tables outline the predicted NMR data for this compound based on analysis of its constituent functional groups.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H2 | ~7.8 - 7.9 | t |
| Aromatic H4 | ~7.3 - 7.4 | ddd |
| Aromatic H5 | ~7.5 - 7.6 | t |
| Aromatic H6 | ~7.1 - 7.2 | ddd |
| O-CH₂ (Propyl C1) | ~4.1 - 4.2 | t |
| C-CH₂-C (Propyl C2) | ~2.0 - 2.1 | quintet |
| N-CH₂ (Propyl C3) | ~2.9 - 3.0 | t |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C1 (C-O) | ~158 - 160 |
| Aromatic C2 | ~110 - 112 |
| Aromatic C3 (C-NO₂) | ~148 - 150 |
| Aromatic C4 | ~122 - 124 |
| Aromatic C5 | ~130 - 132 |
| Aromatic C6 | ~116 - 118 |
| O-CH₂ (Propyl C1) | ~68 - 70 |
| C-CH₂-C (Propyl C2) | ~30 - 32 |
Due to the presence of single bonds, particularly the C(aryl)-O and O-C(alkyl) ether linkages, this compound is a flexible molecule that can adopt various conformations in solution. The preferred three-dimensional arrangement can be investigated using through-space NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). researchgate.netcolumbia.edu
These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. For this molecule, a key analysis would be the observation of NOE cross-peaks between the protons of the methylene (B1212753) group adjacent to the ether oxygen (O-CH₂) and the aromatic protons, specifically H2 and H4. The relative intensities of these NOE signals can provide quantitative or semi-quantitative information about the average distance between these protons, which in turn defines the preferred rotational conformation (torsional angle) around the C(aryl)-O bond. Such studies are crucial for understanding how the molecule occupies three-dimensional space, which can influence its interactions in various chemical environments. nih.gov
Mass Spectrometry (MS) Analysis of this compound
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. nih.govnih.gov The molecular formula of this compound is C₉H₁₂N₂O₃. HRMS can distinguish this composition from other combinations of atoms that might have the same nominal mass. The instrument measures the mass with sufficient precision (typically to within 5 parts per million, ppm) to validate the calculated exact mass of the molecular ion.
Calculated Exact Mass for Molecular Formula Confirmation
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| Neutral Molecule [M] | C₉H₁₂N₂O₃ | 196.08479 |
In techniques like Electron Ionization (EI) MS, the molecular ion is imparted with high energy, causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a virtual roadmap of the molecule's structure. For this compound, several key fragmentation pathways are expected:
Alpha-Cleavage: This is a dominant fragmentation pathway for primary amines. whitman.edulibretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom is highly favorable as it results in a resonance-stabilized iminium cation. This pathway is expected to produce a base peak (the most intense peak) at m/z 30, corresponding to [CH₂NH₂]⁺.
Ether Bond Cleavage: The bonds of the ether linkage can cleave. Cleavage of the alkyl C-O bond can generate a 3-nitrophenoxy cation or radical at m/z 139 or 138, respectively. Cleavage of the aryl C-O bond is also possible. whitman.eduwhitman.edu
Fragmentation of the Aromatic Ring: The nitro group can be lost as NO₂ (loss of 46 Da) or NO (loss of 30 Da) from fragments containing the aromatic ring. scribd.com
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 196 | [C₉H₁₂N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 139 | [C₆H₄NO₃]⁺ | Cleavage of the O-C(alkyl) bond |
| 123 | [C₆H₅O₂]⁺ | Loss of NO from m/z 139 |
| 93 | [C₆H₅O]⁺ | Loss of NO₂ from m/z 139 |
| 77 | [C₆H₅]⁺ | Loss of oxygen from m/z 93 |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage of the ether bond |
Infrared (IR) and Raman Spectroscopy of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.
For this compound, the spectra would provide clear evidence for all key structural components:
N-H Vibrations: The primary amine group (NH₂) gives rise to a characteristic pair of medium-intensity stretching bands in the IR spectrum between 3300-3500 cm⁻¹. libretexts.orgopenstax.org An NH₂ scissoring (bending) vibration is also expected around 1580-1650 cm⁻¹. nih.gov
NO₂ Vibrations: The nitro group is characterized by two strong stretching absorptions: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1380 cm⁻¹. nist.gov
C-O Ether Vibrations: The aryl-alkyl ether linkage produces strong C-O stretching bands. The asymmetric Ar-O-C stretch is found around 1200-1275 cm⁻¹, while the symmetric C-O-Ar stretch appears near 1010-1050 cm⁻¹.
Aromatic and Aliphatic Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain are observed just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. researchgate.net
Characteristic IR and Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3030 - 3100 | Aromatic C-H Stretch | Aromatic Ring |
| 2850 - 2960 | Aliphatic C-H Stretch | Propyl Chain (-CH₂-) |
| 1580 - 1650 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| 1450 - 1600 | C=C Ring Stretch | Aromatic Ring |
| 1500 - 1560 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) |
| 1335 - 1380 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) |
| 1200 - 1275 | Asymmetric Ar-O-C Stretch | Aryl-Alkyl Ether |
| 1010 - 1050 | Symmetric C-O-Ar Stretch | Aryl-Alkyl Ether |
Identification of Functional Groups in this compound
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be observed. For this compound, the IR spectrum is expected to exhibit distinct peaks corresponding to its primary amine, nitro group, ether linkage, and aromatic ring.
The primary amine (-NH₂) group typically shows characteristic N-H stretching vibrations. These often appear as two distinct peaks in the region of 3500-3300 cm⁻¹. docbrown.inforesearchgate.net The presence of two peaks is due to the symmetric and asymmetric stretching modes of the N-H bonds. Additionally, N-H deformation vibrations can be observed around 1650-1580 cm⁻¹. docbrown.info
The nitro (-NO₂) group is characterized by strong absorption bands. Asymmetric stretching of the N=O bond typically occurs in the 1550-1500 cm⁻¹ region, while the symmetric stretching vibration is found at approximately 1350-1300 cm⁻¹.
The aromatic ring gives rise to several characteristic absorptions. C-H stretching vibrations on the benzene ring are generally observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, are expected in the 900-690 cm⁻¹ region.
The ether linkage (C-O-C) in the phenoxy group will also produce characteristic stretching vibrations. Asymmetric C-O-C stretching is typically observed in the 1260-1200 cm⁻¹ range, while symmetric stretching appears at lower wavenumbers. The aliphatic C-N stretching vibration of the propanamine side chain is expected in the 1220-1020 cm⁻¹ region. docbrown.info
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |
| N-H Bend (scissoring) | 1650 - 1580 | |
| Nitro Group (-NO₂) | N=O Asymmetric Stretch | 1550 - 1500 |
| N=O Symmetric Stretch | 1350 - 1300 | |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C Stretch | 1600 - 1450 | |
| C-H Out-of-plane Bend | 900 - 690 | |
| Ether (Ar-O-C) | C-O Asymmetric Stretch | 1260 - 1200 |
| Aliphatic Chain | C-H Stretch | 3000 - 2850 |
| C-N Stretch | 1220 - 1020 |
Vibrational Analysis and Molecular Fingerprinting of this compound
Vibrational analysis, encompassing both infrared (IR) and Raman spectroscopy, provides a detailed "molecular fingerprint" of this compound. The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. docbrown.info This area contains a complex series of absorptions that are unique to the molecule as a whole, arising from the coupled vibrations of the entire molecular skeleton. This uniqueness allows for the definitive identification of the compound when compared to a reference spectrum.
Raman spectroscopy, a complementary technique to IR, involves the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. This often results in different vibrational modes being more prominent in each technique. For instance, the symmetric vibrations of the nitro group and the aromatic ring are often strong in the Raman spectrum.
A comprehensive vibrational analysis would involve both experimental measurements and theoretical calculations. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of the molecule. These theoretical predictions, when compared with experimental IR and Raman spectra, allow for a detailed assignment of the observed vibrational bands to specific atomic motions within the molecule. This combined approach provides a high degree of confidence in the structural characterization of this compound.
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.
For this compound, an X-ray crystal structure would reveal the conformation of the propanamine side chain relative to the nitrophenoxy moiety. It would also provide precise measurements of the geometry of the benzene ring and the nitro group.
Beyond the structure of a single molecule, X-ray crystallography also elucidates the crystal packing, which is the arrangement of molecules in the crystal lattice. This packing is governed by intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
In the case of this compound, the primary amine group is a hydrogen bond donor, while the oxygen atoms of the nitro group and the ether linkage are potential hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. These interactions would significantly influence the physical properties of the solid, such as its melting point and solubility. The analysis of the crystal packing provides valuable insights into the supramolecular chemistry of the compound.
Chromatographic Techniques for Purity Assessment and Isolation of this compound
Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. The choice of technique depends on the properties of the analyte, such as its polarity, volatility, and molecular weight.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound would be dependent on its polarity, and a UV detector could be used for quantification, as the nitrophenyl group is a strong chromophore. HPLC is crucial for assessing the purity of a sample by detecting and quantifying any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two analytical techniques. Gas chromatography separates volatile compounds in a mixture, and mass spectrometry provides information about the molecular weight and fragmentation pattern of each component. While the primary amine in this compound might require derivatization to improve its volatility and chromatographic behavior, GC-MS can be an effective tool for its identification and for detecting volatile impurities. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, and the fragmentation pattern would provide structural information, further confirming its identity.
Table 2: Chromatographic Techniques for the Analysis of this compound
| Technique | Principle | Application in this compound Research |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. | Purity assessment, quantification, and preparative isolation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Identification of the compound and volatile impurities, structural elucidation through fragmentation patterns. |
Vi. Future Directions and Emerging Research Avenues for 3 3 Nitrophenoxy Propan 1 Amine
Exploration of New Chemical Space Based on 3-(3-Nitrophenoxy)propan-1-amine Scaffold
The this compound scaffold presents a versatile platform for the generation of novel molecular entities. Its core structure, featuring a nitrophenoxy group and a terminal primary amine, offers multiple points for chemical modification. Future research is likely to focus on the systematic exploration of this chemical space to synthesize libraries of derivatives with diverse functionalities.
Key strategies for derivatization could include:
N-alkylation and N-acylation: The primary amine group is amenable to a wide range of reactions, allowing for the introduction of various alkyl and acyl substituents. This can modulate the compound's lipophilicity, steric bulk, and hydrogen bonding capacity.
Modification of the aromatic ring: The nitro group on the phenyl ring can be reduced to an amine, which can then be further functionalized. Additionally, electrophilic aromatic substitution reactions could introduce other substituents onto the ring, altering its electronic properties.
Bioisosteric replacement: Replacing certain functional groups with bioisosteres could lead to compounds with improved pharmacokinetic or pharmacodynamic profiles. For instance, the nitro group could be replaced with other electron-withdrawing groups.
A study on related 3-nitrophenol (B1666305) derivatives has demonstrated the potential of this scaffold in generating pharmacologically active compounds. In that research, 1-(3-chloropropoxy-3-nitrobenzene), a precursor to this compound, was reacted with various cyclic and acyclic secondary amines to produce a series of new compounds. researchgate.net These derivatives were then evaluated for their potential as cognitive enhancers. researchgate.net This approach highlights a clear path forward for creating a diverse library of compounds based on the this compound core.
Table 1: Potential Modifications of the this compound Scaffold
| Modification Site | Reaction Type | Potential New Functional Groups |
| Primary Amine | N-Alkylation | Secondary amines, Tertiary amines |
| Primary Amine | N-Acylation | Amides, Sulfonamides |
| Aromatic Ring (Nitro group) | Reduction | Amine |
| Aromatic Ring | Electrophilic Substitution | Halogens, Alkyl groups, Acyl groups |
Development of Advanced Therapeutic Strategies Utilizing this compound
The therapeutic potential of derivatives based on the this compound scaffold is an area ripe for investigation. As suggested by research on analogous structures, this class of compounds may hold promise in the field of neuroscience. researchgate.net Specifically, derivatives of 3-nitrophenol have been synthesized and evaluated as potential cognitive enhancers. researchgate.net
Future therapeutic strategies could involve:
Targeting Neurological Disorders: Building on the initial findings of cognitive enhancement in related compounds, future research could focus on designing derivatives that target specific receptors or enzymes involved in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Antimicrobial Agents: The structural motifs present in this compound are found in various antimicrobial agents. High-throughput screening of a library of its derivatives against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial leads.
Anticancer Therapeutics: The nitrophenyl group is a feature of some anticancer drugs. Exploring the cytotoxicity of new derivatives against various cancer cell lines could be a fruitful area of research.
The development of these therapeutic strategies will necessitate a multidisciplinary approach, combining synthetic chemistry with in vitro and in vivo pharmacological testing.
Table 2: Potential Therapeutic Applications and Research Approaches
| Therapeutic Area | Research Approach | Potential Molecular Targets |
| Neurological Disorders | Synthesis of derivatives and screening for cognitive enhancement. | Acetylcholinesterase, Beta-amyloid plaques |
| Infectious Diseases | High-throughput screening of a derivative library against various pathogens. | Bacterial and fungal enzymes, Cell wall components |
| Oncology | Cytotoxicity assays against a panel of cancer cell lines. | Kinases, DNA replication machinery |
Applications of this compound in Materials Science and Nanotechnology
To date, there is a notable lack of published research exploring the applications of this compound in the fields of materials science and nanotechnology. However, the molecule's structure suggests several potential avenues for future investigation.
Polymer Chemistry: The primary amine functionality allows this compound to be used as a monomer in the synthesis of polymers such as polyamides and polyimides. The nitrophenoxy group would be a pendant group on the polymer chain, potentially imparting unique optical or electronic properties to the material.
Surface Modification: The amine group can be used to graft the molecule onto the surface of various materials, including nanoparticles and silicon wafers. This could be used to alter the surface properties of these materials, for example, to improve their dispersibility in certain solvents or to introduce a reactive handle for further functionalization.
Self-Assembled Monolayers: The molecule's amphiphilic nature, with a polar amine head and a less polar nitrophenoxy tail, could allow it to form self-assembled monolayers on certain substrates. These organized molecular layers could have applications in electronics and sensor technology.
While these applications are currently speculative, they represent exciting opportunities for future research at the interface of chemistry and materials science.
Interdisciplinary Research Collaborations Involving this compound
The full potential of this compound is most likely to be realized through collaborations that bridge traditional scientific disciplines. The journey from a simple chemical building block to a functional therapeutic agent or a novel material is a complex one that requires a diverse range of expertise.
Chemistry and Biology: Synthetic chemists can create new derivatives, while biologists and pharmacologists can evaluate their biological activity. This synergy is essential for drug discovery and development.
Chemistry and Materials Science: Chemists can design and synthesize novel polymers and functionalized surfaces using this compound, while materials scientists can characterize these new materials and explore their potential applications.
Computational and Experimental Science: Computational chemists can use molecular modeling and simulations to predict the properties of new derivatives, helping to guide the efforts of experimental scientists and streamline the research process.
Fostering these interdisciplinary collaborations will be crucial for accelerating the pace of discovery and unlocking the full scientific and technological potential of this compound and its derivatives.
Addressing Challenges and Opportunities in this compound Research
While the future of this compound research is promising, there are several challenges that need to be addressed. The primary challenge is the current lack of extensive research on the compound and its derivatives. Overcoming this will require a concerted effort from the scientific community to synthesize and characterize new compounds based on this scaffold and to evaluate their properties and potential applications.
Opportunities in this field are abundant. The compound's status as a relatively unexplored chemical entity means that there is a high potential for novel discoveries. Researchers who choose to work with this molecule will have the opportunity to make significant contributions to our understanding of its chemistry and to pioneer its application in new and exciting areas.
Table 3: Summary of Challenges and Opportunities
| Category | Description |
| Challenge | Limited existing research and data on the compound and its derivatives. |
| Challenge | The need for efficient and scalable synthetic routes to a diverse range of derivatives. |
| Opportunity | The potential for the discovery of novel compounds with significant biological activity. |
| Opportunity | The possibility of pioneering new applications in materials science and nanotechnology. |
| Opportunity | The open field for establishing foundational knowledge about the structure-activity relationships of this class of compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
